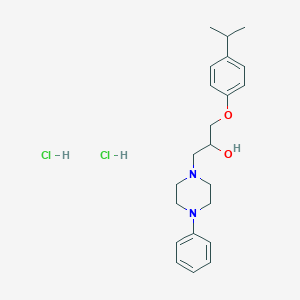![molecular formula C17H18N2O3 B5054117 3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B5054117.png)
3-[(4-propoxybenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a class of organic compounds which include an amide functional group connected to a benzene ring . The compound you mentioned seems to be a derivative of benzamide, with a propoxybenzoyl group and an amino group attached to the benzene ring.
Synthesis Analysis
Benzamides can be synthesized through the reaction of benzoic acids and amines . The reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides generally consists of a benzene ring attached to an amide functional group . The specific structure of “3-[(4-propoxybenzoyl)amino]benzamide” would include additional propoxybenzoyl and amino groups attached to the benzene ring .Physical and Chemical Properties Analysis
Benzamides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The specific physical and chemical properties of “this compound” would depend on its exact molecular structure.Mechanism of Action
While the specific mechanism of action for “3-[(4-propoxybenzoyl)amino]benzamide” is not available, some benzamides are known to inhibit certain enzymes. For example, 3-Aminobenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Safety and Hazards
Future Directions
The future directions for research on “3-[(4-propoxybenzoyl)amino]benzamide” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could include investigating its potential use in pharmaceuticals, given that some benzamides have been found to have medicinal properties .
Properties
IUPAC Name |
3-[(4-propoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-10-22-15-8-6-12(7-9-15)17(21)19-14-5-3-4-13(11-14)16(18)20/h3-9,11H,2,10H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHUUUIPNNZFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-iodo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B5054041.png)
![3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrochloride](/img/structure/B5054049.png)

![1-methyl-4-[4-(methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B5054064.png)
![ethyl 4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoate](/img/structure/B5054079.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5054084.png)



![5-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5054102.png)
![4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B5054113.png)



